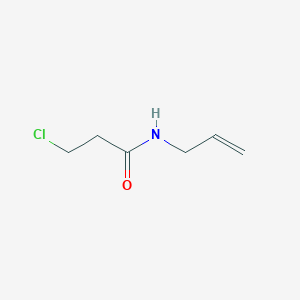

N-Allyl-3-chloropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-Allyl-3-chloropropanamide often involves palladium-catalyzed reactions, hydrogenation processes, and reactions with organometallic compounds. For example, palladium-catalyzed three-component coupling reactions have been employed for the synthesis of allyl cyanamides and N-cyanoindoles, indicating a potential pathway for synthesizing N-Allyl-3-chloropropanamide derivatives through similar catalytic methods (Kamijo & Yamamoto, 2002). Additionally, the hydrogenation of 2-chloropropene to various chemical precursors demonstrates the relevance of hydrogenation in modifying chloropropene compounds (Sugiyama et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Allyl-3-chloropropanamide, such as N-chloroindazole derivatives, can be determined using X-ray single crystal diffraction. These analyses reveal the planarity of certain molecular systems and the perpendicularity of specific groups to the main molecule frame, providing insights into the structural features that may be present in N-Allyl-3-chloropropanamide (Chicha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving allyl chlorides and related compounds often result in the formation of allylic amines, cyclopropane derivatives, and other functionalized products, suggesting that N-Allyl-3-chloropropanamide could undergo similar transformations. For instance, 1-(Trimethylsilyl)allyl chloride reacts with organocopper compounds to yield terminal alkenylsilanes, indicating the potential reactivity of allyl chloride derivatives in the presence of organometallic reagents (Shimizu et al., 1984).

Physical Properties Analysis

Although specific data on N-Allyl-3-chloropropanamide is not available, the physical properties of similar compounds, such as solubility, melting points, and boiling points, can be inferred from related chloropropenamide derivatives. These compounds exhibit distinct physical properties that depend on their molecular structure, with crystallographic analyses providing key insights into their solid-state configurations.

Chemical Properties Analysis

The chemical properties of N-Allyl-3-chloropropanamide, including reactivity, stability, and interaction with other chemical species, can be deduced from studies on similar organochlorine compounds. For example, allyl chlorides display moderate aquatic toxicity and possess mutagenic activity in various test systems, suggesting that N-Allyl-3-chloropropanamide may exhibit similar chemical behavior in environmental and biological contexts (Krijgsheld & Gen, 1986).

Aplicaciones Científicas De Investigación

-

Enhanced Dissolution of Cotton Cellulose

- Summary of Application : This research focuses on the dissolution of cotton cellulose using ionic liquids (ILs). The addition of metal chlorides to 1‐Allyl-3-methylimidazolium Chloride improves the dissolution capacity for cotton cellulose .

- Methods of Application : A series of metal chlorides (ZnCl2, LiCl, or NaCl) were mixed with AmimCl to improve the dissolution capacity for cotton cellulose and avoid thermal degradation of ILs .

- Results or Outcomes : The addition of ZnCl2 effectively reduced the dissolution time of 2 wt % cotton cellulose (degree of polymerization (DP) = 796) from 52 to 5 min under magnetic stirring, and increased the maximum solubility of cotton cellulose in AmimCl by 1.37 times at 80°C .

-

Intramolecular Cyclization of N-allyl Propiolamides

- Summary of Application : This research discusses the intramolecular cyclization of N-allyl propiolamides as a synthetic route to highly substituted γ-lactams .

- Methods of Application : The intramolecular cyclization of N-allyl propiolamides is an efficient, economic, and operationally simple strategy for the synthesis of functionalized γ-lactam derivatives .

- Results or Outcomes : This method has been used to synthesize a variety of medicinally and biologically important compounds, including brivaracetam, piracetam, marizomib, annosqualine, and codinaeopsin .

Propiedades

IUPAC Name |

3-chloro-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFBIGWWZQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286582 |

Source

|

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-3-chloropropanamide | |

CAS RN |

106593-38-8 |

Source

|

| Record name | 3-Chloro-N-2-propen-1-ylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106593-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)